- Biosynthesis of a Fluorescent Protein with Extreme Pseudo-Stokes Shift by Introducing a Genetically Encoded Non-Natural Amino Acid outside the FluorophoreJournal of the American Chemical Society, 2011, 133(11), 3708-3711,
Cas no 905442-42-4 ((S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid)

905442-42-4 structure
Produktname:(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid
CAS-Nr.:905442-42-4
MF:C13H13NO5
MW:263.246023893356
MDL:MFCD22377747
CID:1003365
PubChem ID:57523941
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid
- (2R)-2-amino-4-(7-hydroxy-2-oxochromen-4-yl)butanoic acid
- H-4-(7-Hydroxy-4-coumarinyl)-Abu-OH
- L-(7-hydroxycoumarin-4-yl) ethylglycine
- H-(7-HydroxycouMarin-4-yl)-ethyl-Gly-OH, H-(UMbellifer-4-yl)-ethyl-Gly-OH
- (αS)-α-Amino-7-hydroxy-2-oxo-2H-1-benzopyran-4-butanoic acid (ACI)
- (2S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid
- (2S)-2-Amino-4-(7-hydroxy-2-oxochromen-4-yl)butanoic acid
- AKOS025403930
- (2S)-2-amino-4-(7-hydroxy-2-oxo-2H-1-benzopyran-4-yl)butanoic acid
- MFCD22377747
- SCHEMBL12273738
- 905442-42-4
- (2s)-2-amino-4-(7-hydroxycoumarin-4-yl)butanoic acid
- l-(7-hydroxycoumarin-4-yl)ethylglycine
- H-4-(7-Hydroxycoumarin-4-yl)-Abu-OH
- CS-0021379
- DB-224107
- (S)-2-AMINO-4-(7-HYDROXY-2-OXO-2H-CHROMEN-4-YL)BUTANOICACID
- AS-41471
-
- MDL: MFCD22377747
- Inchi: 1S/C13H13NO5/c14-10(13(17)18)4-1-7-5-12(16)19-11-6-8(15)2-3-9(7)11/h2-3,5-6,10,15H,1,4,14H2,(H,17,18)/t10-/m0/s1
- InChI-Schlüssel: QEQAKQQRJFWPOR-JTQLQIEISA-N
- Lächelt: C(C1=CC(=O)OC2C=C(C=CC1=2)O)C[C@H](N)C(=O)O
Berechnete Eigenschaften
- Genaue Masse: 263.07937252g/mol
- Monoisotopenmasse: 263.07937252g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 19
- Anzahl drehbarer Bindungen: 4
- Komplexität: 406
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 110Ų
- XLogP3: -1.4
Experimentelle Eigenschaften
- Schmelzpunkt: 276-281 °C
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D160218-1g |
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid |
905442-42-4 | >95% | 1g |
$1320 | 2024-07-20 | |
abcr | AB476505-100 mg |
H-4-(7-Hydroxycoumarin-4-yl)-Abu-OH, 98%; . |
905442-42-4 | 98% | 100mg |
€176.40 | 2023-04-21 | |
Apollo Scientific | OR470836-1g |
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid |
905442-42-4 | 1g |
£1680.00 | 2023-08-31 | ||
TRC | A579363-100mg |
(S)-2-Amino-4-(7-Hydroxy-2-Oxo-2h-Chromen-4-Yl)Butanoic Acid |
905442-42-4 | 100mg |
$ 275.00 | 2022-06-08 | ||
Chemenu | CM162648-250mg |
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid |
905442-42-4 | 95% | 250mg |
$*** | 2023-03-30 | |
Aaron | AR00IGVS-100mg |
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid |
905442-42-4 | 95% | 100mg |
$154.00 | 2023-12-13 | |
abcr | AB476505-1g |
H-4-(7-Hydroxycoumarin-4-yl)-Abu-OH, 98%; . |
905442-42-4 | 98% | 1g |
€887.90 | 2025-02-14 | |
Aaron | AR00IGVS-250mg |
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid |
905442-42-4 | 95% | 250mg |
$252.00 | 2023-12-13 | |
1PlusChem | 1P00IGNG-250mg |
(S)-2-amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid |
905442-42-4 | 95% | 250mg |
$550.00 | 2025-03-15 | |
Ambeed | A245279-50mg |
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic acid |
905442-42-4 | 95% | 50mg |
$134.0 | 2024-05-30 |
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Methanesulfonic acid ; 30 min, 0 °C; 3.5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Methanesulfonic acid ; cooled
1.2 20 min, cooled; 4 h, rt
1.2 20 min, cooled; 4 h, rt
Referenz
- A concise preparation of the fluorescent amino acid L-(7-hydroxycoumarin-4-yl) ethylglycine and extension of its utility in solid phase peptide synthesisBioorganic & Medicinal Chemistry, 2013, 21(2), 553-559,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Methanesulfonic acid ; 0 °C; 5 min, 0 °C; 0 °C → 25 °C; 15 h, 25 °C
Referenz
- Site-Specific Analysis of Protein Hydration Based on Unnatural Amino Acid FluorescenceJournal of the American Chemical Society, 2015, 137(15), 4988-4992,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Solvents: Methanesulfonic acid ; 30 min, 0 - 5 °C; 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C
1.3 Reagents: Ammonium hydroxide Solvents: Water ; 24 h, pH 3.5, 0 - 5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C
1.3 Reagents: Ammonium hydroxide Solvents: Water ; 24 h, pH 3.5, 0 - 5 °C
Referenz
- Structural Insights into How Protein Environments Tune the Spectroscopic Properties of a Noncanonical Amino Acid FluorophoreBiochemistry, 2020, 59(37), 3401-3410,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; overnight, -78 °C → rt
1.2 Reagents: Water ; 2 h, rt
1.2 Reagents: Water ; 2 h, rt
Referenz
- Palladium-mediated approach to coumarin-functionalized amino acidsOrganic Letters, 2017, 19(11), 2797-2800,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Methanesulfonic acid ; 1 h, rt
Referenz
- A Genetically Encoded Fluorescent Amino AcidJournal of the American Chemical Society, 2006, 128(27), 8738-8739,
Herstellungsverfahren 7
Reaktionsbedingungen
Referenz
- Subcellular Protein Localization by Using a Genetically Encoded Fluorescent Amino AcidChemBioChem, 2011, 12(12), 1818-1821,
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid Raw materials
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid Preparation Products
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid Verwandte Literatur
-
Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:905442-42-4)(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-yl)butanoic Acid

Reinheit:99%/99%/99%
Menge:100mg/250mg/1g
Preis ($):204.0/346.0/934.0